6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Overview
Description
6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative . It is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C9H12BFO3 . Its average mass is approximately 197.999 Da and its monoisotopic mass is 198.086349 Da .Scientific Research Applications
Synthesis and Chemistry
6-Ethoxy-2-fluoro-3-methylphenylboronic acid is involved in various synthesis and chemical processes. One application is seen in the synthesis of boroxine-linked aluminum complexes. In a study, the reaction with 3-methylphenylboronic acid led to boroxine-linked aluminum compounds, highlighting its role in complex chemical reactions (Ma et al., 2011).
Material Science
In material science, derivatives of phenylboronic acids, including this compound, are used for novel applications. For instance, a study discussed the use of a chiral 1,1′-bis-2-naphthol derivative immobilized onto carbon nanotubes for hybrid material development (Monteiro et al., 2015).
Biomedical Applications
In biomedical research, fluoro-containing phenylboronic acids are explored for their potential in enzyme-free glucose sensing. A study synthesized a monomer for this purpose, demonstrating the diverse applicability of such compounds in medical technology (Bao et al., 2021).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophilic organic group . The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation . This leads to the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (198086349), density (12±01 g/cm3), and boiling point (3377±520 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, the compound can contribute to the synthesis of complex organic compounds .
Properties
IUPAC Name |
(6-ethoxy-2-fluoro-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-3-14-7-5-4-6(2)9(11)8(7)10(12)13/h4-5,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLXSWVFHCAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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